N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine
Description
N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a trifluoromethoxy-substituted benzyl group. The trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring confers strong electron-withdrawing properties, enhancing metabolic stability and influencing receptor binding interactions. The cyclopropanamine moiety, a strained three-membered ring, is a common pharmacophore in medicinal chemistry, often associated with modulating neurotransmitter systems (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-8(10)7-15-9-5-6-9/h1-4,9,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMTWWWJCDGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the cyclopropanamine core but differ in substituents, substitution patterns, and functional groups:
Functional Differences and Implications
Electronic Effects
- Trifluoromethoxy (-OCF₃) vs. In contrast, -CF₃ (as in the analog from ) increases lipophilicity, favoring blood-brain barrier penetration .
- Difluoromethoxy (-OCHF₂) : The analog in combines -OCHF₂ with a 3-methoxy group, balancing electron withdrawal and steric bulk. This may reduce metabolic oxidation compared to -OCH₃ .
Substitution Position
- 2-Substitution (Target) vs. In contrast, 3-fluoro substitution () reduces steric effects but may weaken receptor affinity .
Linker Flexibility
- Methylene (-CH₂-) vs. Ethoxy (-OCH₂CH₂-) : The ethoxy linker in introduces conformational flexibility, which could enhance binding to receptors requiring extended geometries. However, it may also increase off-target interactions .
Salt Forms
Pharmacological and Industrial Relevance
- Agrochemical Potential: Analogs like cyprofuram () demonstrate cyclopropanecarboxamide applications in fungicides. The target compound’s amine group may shift utility toward herbicides or insecticides due to altered mode of action .
- The trifluoromethoxy group’s stability could prolong half-life in vivo .
Biological Activity
N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a trifluoromethoxy group attached to a phenyl ring, along with a cyclopropanamine moiety. The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The primary biological target of this compound is human soluble epoxide hydrolase (sEH) . The compound inhibits sEH by binding to its active site, thereby affecting the metabolic pathway of fatty acids. This inhibition alters the conversion of epoxides to diols, which has downstream effects on various physiological processes.
Biochemical Pathways Affected
- Inhibition of sEH : Leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory and vasodilatory properties.
- Cell Signaling Modulation : Alters signaling pathways related to inflammation and vascular function.
Pharmacokinetics
The lipophilic nature of this compound suggests favorable absorption and distribution characteristics in biological systems. Its pharmacokinetic profile indicates potential for effective therapeutic applications, particularly in conditions characterized by inflammation and hypertension.
Case Studies and Experimental Data
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits sEH activity in various cellular models. For instance, a study showed significant reductions in inflammatory markers in cell cultures treated with the compound.
- Animal Models : In vivo experiments using rodent models have indicated that administration of this compound resulted in decreased blood pressure and reduced inflammatory responses, supporting its potential as an anti-hypertensive and anti-inflammatory agent.
- Comparative Analysis : A comparative study with other sEH inhibitors showed that this compound exhibited superior efficacy in modulating EET levels and reducing inflammation.
Summary of Biological Activity
| Aspect | Details |
|---|---|
| Target Enzyme | Human soluble epoxide hydrolase (sEH) |
| Mechanism | Inhibition of sEH leading to increased EET levels |
| Pharmacological Effects | Anti-inflammatory, vasodilatory, potential antihypertensive effects |
| Research Findings | Effective in vitro and in vivo; reduces inflammatory markers and blood pressure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
